2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine
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Overview
Description
2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine is a complex organic compound that features a triazole ring, an azetidine ring, and a pyrazine ring
Mechanism of Action
Target of action
Compounds containing the 1,2,3-triazole ring, such as “2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine”, are known to interact with a variety of biological targets. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity .
Mode of action
The mode of action of these compounds often involves forming hydrogen bonds with different targets, which can lead to changes in the target’s function .
Biochemical pathways
Many triazole derivatives are known to affect various biochemical pathways involved in cell proliferation and survival .
Pharmacokinetics
Triazole derivatives in general are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds .
Result of action
Many triazole derivatives have been found to have cytotoxic activity against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine typically involves a multi-step process. . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The azetidine ring can be introduced through a nucleophilic substitution reaction, while the pyrazine ring is often synthesized via condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules and materials.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
- 1-(4-phenyl-1H-1,2,3-triazol-1-yl)methylcyclooctanol
Uniqueness
2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyrazine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMLFZLZPHDZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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